Ethyl (cyanomethyl)glycinate
CAS No.:
Cat. No.: VC18137359
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2O2 |
|---|---|
| Molecular Weight | 142.16 g/mol |
| IUPAC Name | ethyl 2-(cyanomethylamino)acetate |
| Standard InChI | InChI=1S/C6H10N2O2/c1-2-10-6(9)5-8-4-3-7/h8H,2,4-5H2,1H3 |
| Standard InChI Key | HJHAOMCORINKOB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CNCC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
ECMG is characterized by an ethyl ester group linked to a glycine backbone, with a cyanomethyl substituent on the amino nitrogen. Its IUPAC name, ethyl 2-[(cyanomethyl)amino]acetate, reflects this structure. Key features include:
The presence of both ester and nitrile groups confers unique electronic properties, enabling participation in diverse reactions such as nucleophilic substitutions and cycloadditions.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 348.3 ± 22.0 °C (760 mmHg) | |
| Solubility | >1000 g/L (20 °C in water) | |
| Melting Point | Not reported |
The compound’s solubility in polar solvents like ethanol and dimethylformamide (DMF) facilitates its use in solution-phase reactions .
Synthesis Methods
Copper-Catalyzed Asymmetric Cyanoalkylation
A groundbreaking method involves copper-catalyzed C(sp³)-H functionalization of glycine derivatives. Cycloalkanone oxime esters react with ECMG precursors under chiral phosphine ligands (e.g., (S)-Phanephos), achieving enantioselectivities up to 93% . Key conditions:
Protection-Deprotection Strategies
ECMG derivatives are synthesized via amino group protection using reagents like di(tert-butyl)dicarbonate (Boc) or ethyl chloroformate. For example, ethyl N-(6-substituted pyrimidin-4-yl)glycinates undergo cyclization to pyrrolo[2,3-d]pyrimidines, critical in antibiotic development .
Scalable Industrial Routes
Patent WO2004037772A1 outlines a scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate hydrochloride, emphasizing cost-effective steps like ethanol recovery and recrystallization .
Applications in Organic Synthesis
Peptide Modification
ECMG enables late-stage peptide functionalization. For instance, copper-mediated cyanoalkylation of pentapeptides (e.g., Gly-Leu-Phe-Ser-Lys) yields modified peptides with >20:1 diastereoselectivity, aiding drug discovery .
Heterocycle Construction
ECMG serves as a precursor for nitrogen-rich heterocycles:
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Pyrrolopyrimidines: Cyclization with 5-cyano-2-methylthiopyrimidines forms antitumor agents .
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Furan-2,4-dicarboxylates: Reaction with (E)-ethyl 3-aryl-2-cyanoacrylates yields polysubstituted furans (50–57% yield), validated by X-ray crystallography .
Catalytic Reagents
The modified Yamaguchi reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, suppresses racemization in peptide synthesis, achieving 94% yield in solid-phase oligopeptide assembly .
| Parameter | Recommendation |
|---|---|
| Temperature | 2–8°C |
| Environment | Dry, inert atmosphere |
| Stability | Stable for 24 months if sealed |
Recent Advancements
Enantioselective Catalysis
Recent work optimizes chiral ligands for ECMG-based reactions. For example, (S)-An-Phanephos improves enantioselectivity in β-lactam synthesis, achieving 90% yield at 25°C .
Green Chemistry Approaches
Microwave-assisted recombination of ECMG byproducts (e.g., oxyma and trichlorobenzoic acid) reduces thionyl chloride usage, enhancing sustainability .
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